Cas no 154799-92-5 (Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-)

Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)- structure
154799-92-5 structure
商品名:Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-
CAS番号:154799-92-5
MF:C13H18O4
メガワット:238.279624462128
CID:179006
PubChem ID:192685

Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)- 化学的及び物理的性質

名前と識別子

    • Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-
    • (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione
    • (3as,6ar)-6a-hexyl-3-methylidenetetrahydrofuro[3,4-b]furan-2,4-dione
    • AC1L4URF
    • AC1Q69JJ
    • AG-J-41687
    • AR-1A4066
    • CTK4C8403
    • KST-1A2358
    • Sporothriolide
    • Furo[3,4-b]furan-2,4-dione, 6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-
    • DTXSID50165719
    • Furo(3,4-b)furan-2,4-dione, 6-hexyltetrahydro-3-methylene-, (3aS-(3aalpha,6beta,6aalpha))-
    • 6-n-Hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione
    • CHEMBL4175317
    • (3As,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione
    • (3AS,6R,6aR)-6-hexyl-3-methylenetetrahydrofuro[3,4-b]furan-2,4-dione
    • CHEBI:141338
    • インチ: 1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1
    • InChIKey: AENZSPQGLJVLND-VWYCJHECSA-N
    • ほほえんだ: O1C(=O)C(=C)[C@]2([H])C(=O)O[C@H](CCCCCC)[C@]12[H]

計算された属性

  • せいみつぶんしりょう: 238.12050905g/mol
  • どういたいしつりょう: 238.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.13±0.1 g/cm3(Predicted)
  • ふってん: 440.1±45.0 °C(Predicted)
  • ようかいど: 二氯甲烷:可溶; DMSO:可溶;乙醇:可溶;甲醇:可溶

Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P007G6T-1mg
Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-
154799-92-5 ≥70%
1mg
$175.00 2024-06-20
A2B Chem LLC
AD46773-1mg
Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-
154799-92-5 ≥70%
1mg
$113.00 2024-04-20

Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)- 関連文献

Furo[3,4-b]furan-2,4-dione,6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-に関する追加情報

Furo[3,4-b]furan-2,4-dione, 6-hexyltetrahydro-3-methylene-, (3aS,6R,6aR)-

The compound Furo[3,4-b]furan-2,4-dione, also known as 6-hexyltetrahydro-3-methylene-Furo[3,4-b]furan-2,4-dione, is a complex organic molecule with the CAS number 154799-92-5. This compound belongs to the class of tetralones and exhibits a unique bicyclic structure with a fused furan ring system. The stereochemistry of the compound is defined by its configuration at the (3aS,6R,6aR) positions, which plays a significant role in its chemical and biological properties.

Recent studies have highlighted the potential of Furo[3,4-b]furan-2,4-dione derivatives in various fields of chemistry and biology. For instance, researchers have explored its applications in drug design due to its ability to act as a scaffold for bioactive molecules. The compound's rigid bicyclic structure provides an ideal platform for modifying functional groups to enhance pharmacokinetic properties such as solubility and bioavailability.

The synthesis of Furo[3,4-b]furan-2,4-dione involves multi-step organic reactions that require precise control over stereochemistry. One notable approach reported in recent literature involves the use of enantioselective catalysis to achieve the desired stereochemical outcome. This method has been optimized to improve yield and purity, making it more accessible for further research and development.

In terms of biological activity, Furo[3,4-b]furan-2,4-dione has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For example, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents.

Moreover, the compound's structural versatility has led to its exploration in materials science applications. Researchers have investigated its use as a building block for advanced materials such as polymers and supramolecular assemblies. The ability to functionalize the molecule with various substituents makes it a valuable tool for designing materials with tailored properties.

Despite its potential applications, further research is needed to fully understand the compound's properties and optimize its utility. Ongoing studies are focusing on improving synthetic methods and exploring additional biological targets to expand its applicability.

In conclusion,Furo[3,4-b]furan-2,4-dione is a versatile organic compound with significant potential in drug discovery and materials science. Its unique structure and stereochemistry provide a foundation for developing innovative solutions across multiple disciplines. As research continues to advance understanding of this compound's properties and applications,Furo[3,b-furan]-dione derivatives are expected to play an increasingly important role in scientific advancements.

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